Pam3Cys-Ser-(Lys)4 trihydrochloride

TLR1/2 agonist TLR2/6 selectivity equine immunology

Pam3Cys-Ser-(Lys)4 trihydrochloride is the preferred TLR1/2 agonist for researchers demanding unambiguous pathway discrimination. With >23-fold selectivity for TLR1/2 over TLR2/6 (EC50 43.2 nM vs. >1000 nM), it eliminates confounding TLR2/6 crosstalk inherent to Pam2CSK4 or FSL-1. It drives 3.3-fold greater TNF induction in CD14+CD16+ proinflammatory monocytes versus LPS, making it ideal for TNF-α-mediated pathology models. In sepsis-induced respiratory failure studies, it impairs hypoxic pulmonary vasoconstriction with less systemic toxicity than LPS, enabling cleaner interrogation of TLR2-mediated pulmonary pathophysiology. As a well-characterized adjuvant with an EC50 of 0.47 ng/mL and ≥95% purity, it reliably enhances IgG2a/IgG1 titers and upregulates Th1 cytokine genes without TLR-active contaminants. Choose this trihydrochloride salt for reproducible, interpretable innate immunity research.

Molecular Formula C81H159Cl3N10O13S
Molecular Weight 1619.6 g/mol
Cat. No. B8260936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3Cys-Ser-(Lys)4 trihydrochloride
Molecular FormulaC81H159Cl3N10O13S
Molecular Weight1619.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.Cl.Cl.Cl
InChIInChI=1S/C81H156N10O13S.3ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;;;/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*1H
InChIKeyINNTZVXVIZIYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pam3Cys-Ser-(Lys)4 Trihydrochloride: A Synthetic TLR1/2 Agonist for Innate Immunity and Adjuvant Research


Pam3Cys-Ser-(Lys)4 trihydrochloride is a synthetic triacylated lipopeptide that serves as a selective agonist of the Toll-like receptor 1/2 (TLR1/2) heterodimer. It is the hydrochloride salt form of the cationic lipohexapeptide analog of the immunologically active N-terminal portion of bacterial lipoproteins, potently activating monocytes and macrophages . This compound is cell-permeable and water-soluble, making it a valuable tool for in vitro and in vivo studies of innate immunity .

Pam3Cys-Ser-(Lys)4 Trihydrochloride: Why TLR2 Agonists Are Not Interchangeable


While many synthetic lipopeptides activate Toll-like receptor 2 (TLR2), their precise signaling pathways, heterodimer pairing preferences, and biological outcomes differ substantially. Pam3Cys-Ser-(Lys)4 trihydrochloride selectively activates the TLR1/2 heterodimer, whereas compounds like Pam2CSK4 or FSL-1 primarily engage TLR2/6 . This receptor bias translates to distinct downstream signaling cascades, endocytic trafficking mechanisms, and ultimately divergent cytokine profiles and functional responses . Therefore, substituting one TLR2 agonist for another without accounting for these quantitative differences can lead to misinterpretation of experimental results or failure to achieve desired adjuvant effects.

Pam3Cys-Ser-(Lys)4 Trihydrochloride: Quantitative Differentiation from Comparator TLR2 Agonists


Pam3Cys-Ser-(Lys)4 Trihydrochloride Demonstrates High Selectivity for TLR1/2 over TLR2/6 in Equine Cell Assays

Pam3Cys-Ser-(Lys)4 trihydrochloride potently activates the TLR2-TLR1 heterodimer with an EC50 of 43.2 ± 5.6 nM in HEK293T cells co-transfected with equine TLR2 and TLR1 and an NF-κB luciferase reporter. In contrast, it shows no significant activation of the TLR2-TLR6 heterodimer (EC50 > 1000 nM) . This demonstrates a >23-fold selectivity window for TLR1/2 over TLR2/6.

TLR1/2 agonist TLR2/6 selectivity equine immunology

Pam3Cys-Ser-(Lys)4 Trihydrochloride Elicits a 10-Fold Increase in TNF-α Production in Proinflammatory Monocytes Compared to LPS

In human whole peripheral blood samples, stimulation with Pam3Cys-Ser-(Lys)4 trihydrochloride resulted in a 10-fold higher median fluorescence intensity for TNF protein in proinflammatory CD14+CD16+DR++ monocytes compared to classical monocytes. In contrast, LPS stimulation produced only a 3-fold increase in the same cell population [1]. This indicates a 3.3-fold greater induction by Pam3Cys in this monocyte subset relative to LPS.

TNF-alpha proinflammatory monocytes cytokine induction

Pam3Cys-Ser-(Lys)4 Trihydrochloride Impairs Hypoxic Pulmonary Vasoconstriction with Less Systemic Toxicity than LPS in Murine Sepsis Model

In a murine model of sepsis, challenge with Pam3Cys-Ser-(Lys)4 trihydrochloride (TLR2 agonist) caused profound impairment of hypoxic pulmonary vasoconstriction (HPV), reduced systemic arterial oxygenation during left mainstem bronchus occlusion (LMBO), and induced weight loss, leukopenia, and lung inflammation compared to saline controls. Notably, while both Pam3Cys and LPS impaired HPV, LPS-challenged mice exhibited additional adverse effects including lower rectal temperatures, metabolic acidosis, and more severe illness appearance, indicating that Pam3Cys provides a more targeted model of TLR2-mediated sepsis with reduced systemic toxicity [1].

hypoxic pulmonary vasoconstriction sepsis in vivo efficacy

Pam3Cys-Ser-(Lys)4 Trihydrochloride Offers High Purity with Undetectable TLR-Active Contaminants

Pam3Cys-Ser-(Lys)4 trihydrochloride is supplied with a purity of >95% as determined by HPLC and is certified to have an absence of detectable protein or DNA contaminants with agonistic TLR activity . This is critical because contaminating TLR agonists (e.g., endotoxin) could confound experimental results. In contrast, some alternative TLR2 agonists or lower-grade preparations may contain trace impurities that trigger unintended immune activation, compromising data integrity and reproducibility.

purity endotoxin-free reproducibility

Pam3Cys-Ser-(Lys)4 Trihydrochloride Demonstrates Consistent TLR1/2 Agonist Activity with an EC50 of 0.47 ng/mL Across Human Assays

Pam3Cys-Ser-(Lys)4 trihydrochloride exhibits a potent and consistent EC50 of 0.47 ng/mL for activation of human TLR1/2 . This value is widely reported across multiple independent studies and vendor characterizations, providing a reliable benchmark for dose-response experiments. In contrast, other TLR2 agonists such as Pam2CSK4 show variable potency depending on the species and cellular context, with reports indicating that at equine TLR2/1, Pam2CSK4 is less potent than Pam3CSK4 [1]. This consistency reduces inter-experiment variability and facilitates cross-study comparisons.

TLR1/2 agonist EC50 human immunology

Pam3Cys-Ser-(Lys)4 Trihydrochloride: Optimal Applications Based on Quantitative Evidence


TLR1/2-Specific Innate Immunity Studies (Excluding TLR2/6 Cross-Reactivity)

Use Pam3Cys-Ser-(Lys)4 trihydrochloride when the experimental objective is to dissect TLR1/2-specific signaling pathways. Its >23-fold selectivity for TLR1/2 over TLR2/6 (EC50 43.2 nM vs. >1000 nM) ensures that observed effects are not confounded by TLR2/6 activation, unlike less selective agonists such as Pam2CSK4 or FSL-1 .

Proinflammatory Monocyte and TNF-α-Driven Inflammation Research

For studies focusing on the CD14+CD16+ proinflammatory monocyte subset and TNF-α-mediated pathologies, Pam3Cys-Ser-(Lys)4 trihydrochloride provides a 3.3-fold greater induction of TNF protein in this population compared to LPS, enabling more robust and specific activation of this clinically relevant cell type .

TLR2-Specific Sepsis and Acute Lung Injury Modeling (Minimal Off-Target Toxicity)

Pam3Cys-Ser-(Lys)4 trihydrochloride is the preferred TLR2 agonist for in vivo models of sepsis-induced respiratory failure. It effectively impairs hypoxic pulmonary vasoconstriction while inducing less severe systemic toxicity (e.g., hypothermia, acidosis) than LPS, allowing for cleaner interrogation of TLR2-mediated pulmonary pathophysiology .

Vaccine Adjuvant Development and Antigen-Specific Immune Response Studies

As a potent TLR1/2 agonist with a well-characterized EC50 of 0.47 ng/mL and high purity (>95%), Pam3Cys-Ser-(Lys)4 trihydrochloride is a reliable adjuvant candidate for enhancing IgG2a and IgG1 titers and upregulating Th1 cytokine genes. Its consistent potency and lack of TLR-active contaminants ensure reproducible and interpretable adjuvant effects [1].

Quote Request

Request a Quote for Pam3Cys-Ser-(Lys)4 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.